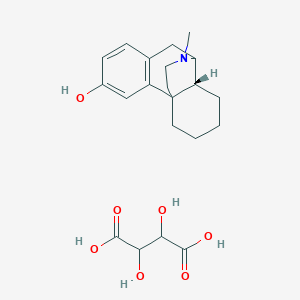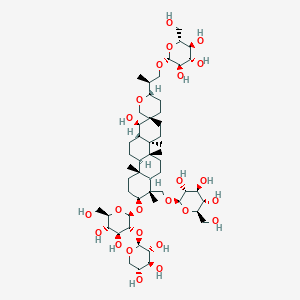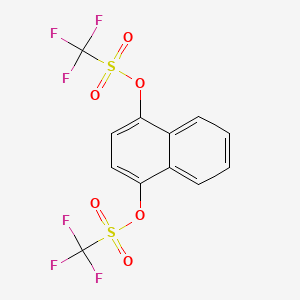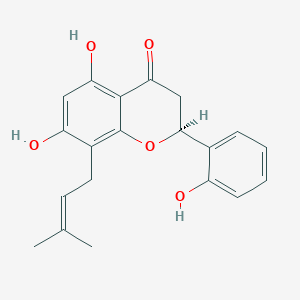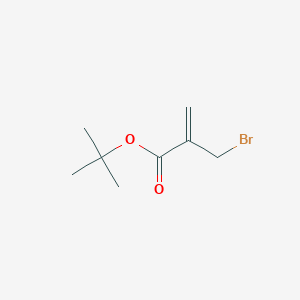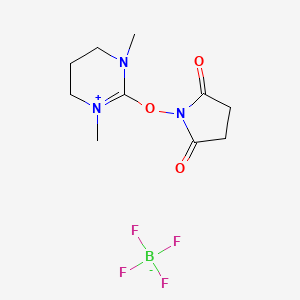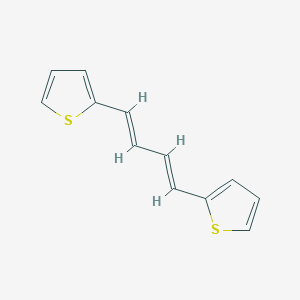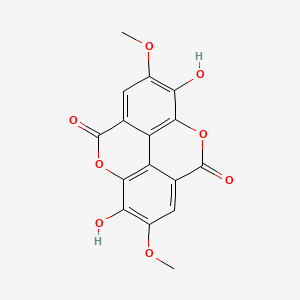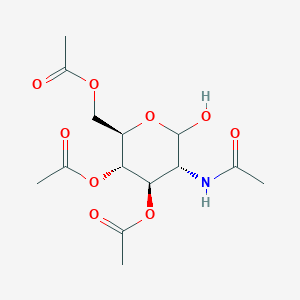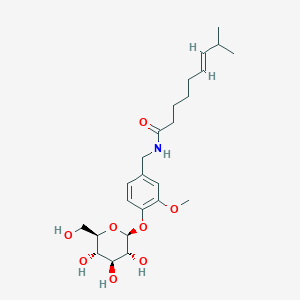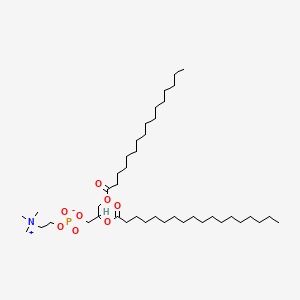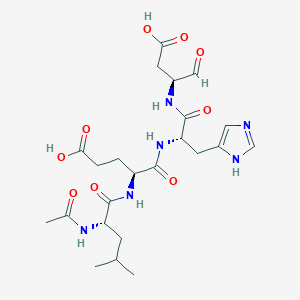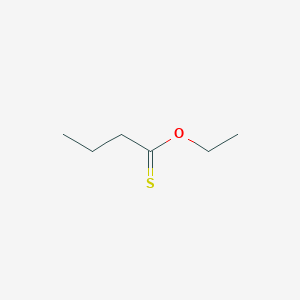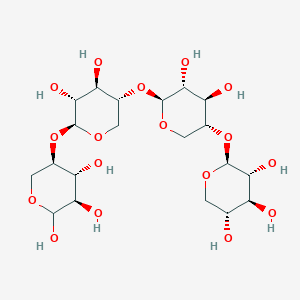
Xylotetraose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xylotetraose is a tetrasaccharide comprised of four D-xylose residues connected by beta(1->4) linkages.
Aplicaciones Científicas De Investigación
Gut Microbiota and Sugar Mimics
Xylotetraose is utilized by the ABC transporter of gut microbiota Bifidobacteria. Zhang and Li (2021) explored the potential of xylotetraose as a sugar mimic in the solute-binding protein BlAXBP of the ABC transporter from Bifidobacterium animalis subsp. Lactis (Zhang & Li, 2021).
Enzymatic Hydrolysis and Oligosaccharide Production
Kubata et al. (1995) discovered an exoxylanase from Aeromonas caviae ME-1 that produces xylotetraose from oat spelt xylan, indicating its potential in oligosaccharide production (Kubata et al., 1995). Li et al. (2019) also researched the co-production of functional xylo-oligosaccharides and fermentable sugars from sugarcane bagasse, highlighting xylotetraose's role in this process (Li et al., 2019).
Molecular Dynamics and Free Energy Analysis
The binding of xylotetraose to enzymes like endo-1,4-beta-xylanase II from Trichoderma reesei has been studied using molecular dynamics simulations and free energy analyses, providing insights into enzyme-substrate interactions (Laitinen, Rouvinen, & Peräkylä, 2003).
Food Industry Applications
Xylotetraose has been explored in the food industry, like in the study of Zhu et al. (2010), who investigated its effects on the fermentation properties of dough and breadmaking (Zhu, Wang, Huang, Zheng, & Rayas-Duarte, 2010).
Fermentation and Biofuel Production
In the context of biofuel production, studies have focused on the fermentation of xylose, with xylotetraose playing a role in understanding and optimizing this process. For example, Zhou et al. (2012) examined Saccharomyces cerevisiae's ability to ferment xylose for ethanol production (Zhou, Cheng, Wang, Fink, & Stephanopoulos, 2012).
Prebiotics and Nutraceuticals
Xylotetraose's potential as a prebiotic has been highlighted in several studies, such as Reddy and Krishnan (2016), who examined its use in food industries due to its prebiotic function (Reddy & Krishnan, 2016). Nieto-Domínguez et al. (2017) also evaluated its prebiotic value based on variations in microorganisms' composition and organic acids profile in fermentations (Nieto-Domínguez et al., 2017).
Environmental Sustainability
Research such as that by Zhang et al. (2020) on seawater hydrothermal pretreatment for producing xylooligosaccharides and fermentable sugars from sugarcane bagasse underlines the environmental sustainability of using xylotetraose (Zhang, Zhang, Lei, Yang, & Jiang, 2020).
Biotechnological Innovations
The role of xylotetraose in biotechnological innovations is evident in studies like Precup et al. (2022), who investigated its production from wheat straw for potential food applications (Precup et al., 2022).
Xylan Biosynthesis
Lee et al. (2012) provided biochemical evidence of xylotetraose's involvement in xylan biosynthesis in Arabidopsis thaliana, contributing to our understanding of plant biomass production (Lee, Zhong, & Ye, 2012).
Propiedades
Nombre del producto |
Xylotetraose |
|---|---|
Fórmula molecular |
C20H34O17 |
Peso molecular |
546.5 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C20H34O17/c21-5-1-32-18(14(27)9(5)22)36-7-3-34-20(16(29)11(7)24)37-8-4-33-19(15(28)12(8)25)35-6-2-31-17(30)13(26)10(6)23/h5-30H,1-4H2/t5-,6-,7-,8-,9+,10+,11+,12+,13-,14-,15-,16-,17?,18+,19+,20+/m1/s1 |
Clave InChI |
KPTPSLHFVHXOBZ-BIKCPUHGSA-N |
SMILES isomérico |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3CO[C@H]([C@@H]([C@H]3O)O)O[C@@H]4COC([C@@H]([C@H]4O)O)O)O)O)O |
SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)O)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



